N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
CAS No.: 1105245-99-5
Cat. No.: VC6793125
Molecular Formula: C17H11ClF4N2O2S
Molecular Weight: 418.79
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide - 1105245-99-5](/images/structure/VC6793125.png)
Specification
CAS No. | 1105245-99-5 |
---|---|
Molecular Formula | C17H11ClF4N2O2S |
Molecular Weight | 418.79 |
IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Standard InChI | InChI=1S/C17H11ClF4N2O2S/c18-10-6-9(2-3-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) |
Standard InChI Key | KTFKNYDHZABQRL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound has the molecular formula C₁₇H₁₁ClF₄N₂O₂S and a molecular weight of 418.79 g/mol. Its IUPAC name reflects its acetamide backbone linked to a 3-chloro-4-fluorophenyl group and a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,thiazine moiety.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 1105245-99-5 |
Molecular Formula | C₁₇H₁₁ClF₄N₂O₂S |
Molecular Weight | 418.79 g/mol |
IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Crystallographic Insights
While direct crystallographic data for this compound is limited, studies on analogous structures, such as N-(3-chloro-4-fluorophenyl)acetamide, reveal critical structural features. For example, X-ray diffraction analyses show that similar acetamide derivatives adopt planar configurations with dihedral angles of <10° between aromatic and acetamide planes, facilitating intermolecular hydrogen bonding (N–H···O and C–H···O interactions) . These interactions contribute to crystal packing stability, a feature likely shared by the target compound .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions to construct the benzothiazine core and attach substituents:
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Benzothiazine Ring Formation: Reacting 2-aminothiophenol with trifluoroacetic anhydride under acidic conditions generates the trifluoromethyl-substituted benzothiazinone scaffold.
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Acetamide Coupling: The benzothiazine intermediate undergoes nucleophilic acyl substitution with 3-chloro-4-fluoroaniline in the presence of a coupling agent (e.g., HATU or DCC).
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzothiazine formation | Trifluoroacetic anhydride, H₂SO₄ | 65–70 |
Acetamide coupling | 3-Chloro-4-fluoroaniline, DCM, RT | 50–60 |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.07–8.05 ppm (aromatic protons), δ 4.17 ppm (methylene protons adjacent to sulfur), and δ 2.69 ppm (acetamide methylene).
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LC-MS: Molecular ion peak at m/z 418.79 [M+H]⁺ confirms molecular weight.
Biological Activity and Mechanisms
Table 3: Comparative Antibacterial Activity
Compound | MIC against S. aureus (µg/mL) |
---|---|
8bE (analog) | 2.5 |
Actinonin (control) | 10.0 |
Biofilm Inhibition
The compound’s ability to disrupt biofilm formation is notable. At sub-MIC concentrations (1–2 µg/mL), derivatives reduce biofilm biomass by >50% on medical devices like urinary catheters . This activity is attributed to interference with quorum-sensing pathways and extracellular polymeric substance (EPS) production .
Pharmaceutical Applications
Drug Development Prospects
The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a viable lead for:
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Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens .
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Anticancer Therapeutics: Fluorinated acetamides show promise in inhibiting kinase pathways.
Industrial Scalability
Continuous flow synthesis and solvent-free reactions are employed industrially to optimize yield (≥75%) and reduce waste.
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